molecular formula C18H30O2 B13410826 5a-Estrane-3b,17a-diol

5a-Estrane-3b,17a-diol

Cat. No.: B13410826
M. Wt: 278.4 g/mol
InChI Key: QNKATSBSLLYTMH-ICDRHKIBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5a-Estrane-3b,17a-diol typically involves the reduction of 17β-Nandrolone. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5a-Estrane-3b,17a-diol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: Functional groups on the steroid backbone can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated steroids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5a-Estrane-3b,17a-diol is unique due to its specific stereochemistry and its role as a metabolite of 17β-Nandrolone. Its interaction with estrogen receptors and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

(3S,5S,8R,9R,10S,13S,14S,17R)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12-,13-,14+,15+,16-,17+,18-/m0/s1

InChI Key

QNKATSBSLLYTMH-ICDRHKIBSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@H]2O)O

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O

Origin of Product

United States

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